![molecular formula C13H9Cl2N3 B1303227 3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine CAS No. 338415-23-9](/img/structure/B1303227.png)

3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

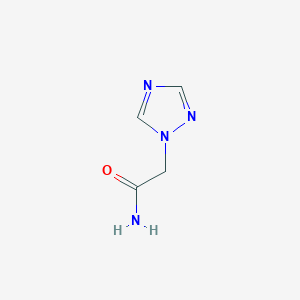

3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine is a compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds featuring an imidazole ring fused to a pyridine ring. These compounds have been of interest due to their potential biological activities and their use as building blocks in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One approach involves the treatment of ketimines derived from di-2-pyridyl ketone with strong bases such as LDA, followed by reactions with benzophenone . Another method includes the reaction of benzyl amine with di-2-pyridyl ketone in the presence of boron trifluoride etherate . Additionally, the reaction of di-2-pyridyl methanamine imines with molecular sieves in benzene has been reported . These methods highlight the versatility in synthesizing substituted imidazo[1,2-a]pyridines, which could be adapted for the synthesis of 3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine.

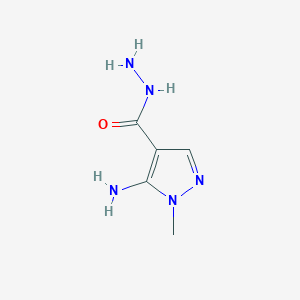

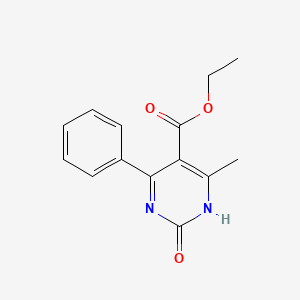

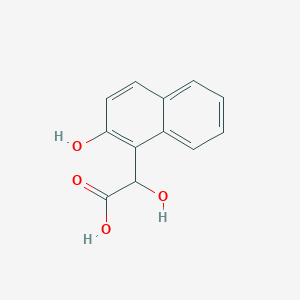

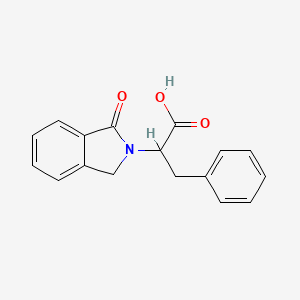

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by the presence of an imidazole ring fused to a pyridine ring. The substitution pattern on the rings can significantly influence the properties of these compounds. For instance, the presence of chloro substituents on the phenyl ring, as in the case of 3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine, can affect the electronic distribution and reactivity of the molecule .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions due to their reactive sites. For example, the amino group can participate in the formation of amides or Schiff bases, while the imidazole and pyridine rings can engage in electrophilic substitution reactions . The presence of substituents such as chloro groups can further influence the reactivity, allowing for selective transformations and the introduction of additional functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. The introduction of substituents like chloro groups can impact the compound's solubility, melting point, and stability . Spectral studies, including IR, 1H-NMR, and Mass spectrometry, are commonly used to elucidate the structures of these compounds and confirm the presence of specific substituents . Biological screening has shown that some imidazo[1,2-a]pyridines exhibit moderate activity against bacteria and fungi, indicating their potential as bioactive molecules .

Aplicaciones Científicas De Investigación

Catalytic Applications and Synthesis

- Imidazole derivatives, including those similar to "3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine," play a significant role in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These systems are crucial for the development of efficient, environmentally friendly synthetic routes in organic chemistry, highlighting their potential for commercial exploitation in the synthesis of aromatic, heterocyclic, and aliphatic amines (Kantam et al., 2013).

Medicinal Chemistry and Drug Design

- Imidazopyridine-based derivatives are recognized for their pharmacological activities, including their role as kinase inhibitors. The imidazo[1,2-b]pyridazine scaffold, closely related to the compound , has been extensively reviewed for its therapeutic applications, providing insights into structure-activity relationships and guiding the design of novel compounds with improved pharmacokinetic profiles (Garrido et al., 2021).

Organic Synthesis and Chemical Properties

- Research on heterocyclic N-oxide molecules, including imidazole derivatives, emphasizes their versatility in organic synthesis, catalysis, and potential drug applications. These compounds have shown significant activities across various fields, highlighting their importance in advanced chemistry and drug development investigations (Li et al., 2019).

Biological Activities and Potential Applications

- Studies on synthetic imidazopyridine-based derivatives demonstrate their potential as inhibitors against multi-drug-resistant bacterial infections. This indicates the broader implications of such compounds in addressing critical healthcare challenges related to antibiotic resistance (Sanapalli et al., 2022).

Propiedades

IUPAC Name |

3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3/c14-9-4-3-8(6-10(9)15)12-7-17-13-11(16)2-1-5-18(12)13/h1-7H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPNFHOHVDXVLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)N)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377147 |

Source

|

| Record name | 3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine | |

CAS RN |

338415-23-9 |

Source

|

| Record name | 3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1303173.png)

![Ethyl 2-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxobutanoate](/img/structure/B1303178.png)

![3-[2-(4-iodophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B1303187.png)

![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)

![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)